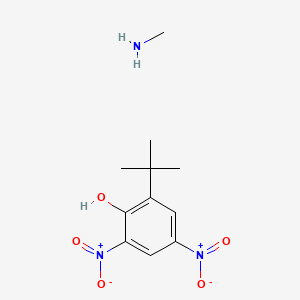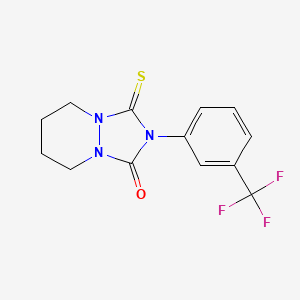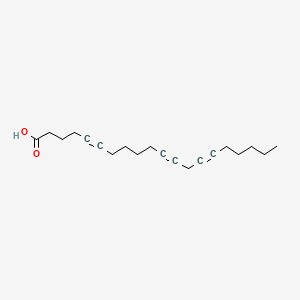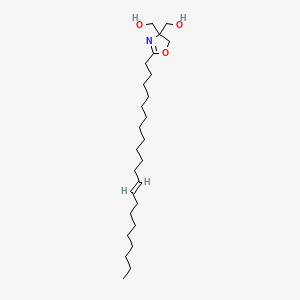
1,1'-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) is a fluorinated organic compound with the molecular formula C23H12F34O2. It is characterized by the presence of two heptadecafluorononene groups linked by a pentane-1,5-diylbis(oxy) bridge. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) typically involves the reaction of heptadecafluorononene with a pentane-1,5-diol derivative under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of 1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production with high yields. The purification of the final product is achieved through techniques such as distillation and recrystallization to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of 1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This property is particularly useful in drug design, where the compound can enhance the binding affinity and specificity of drug candidates .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Pentane-1,5-diylbis(oxy))bis(nonene): Similar structure but lacks fluorine atoms, resulting in lower thermal stability and chemical resistance.
1,1’-(Pentane-1,5-diylbis(oxy))bis(octadecafluorodecene): Contains more fluorine atoms, leading to even higher stability but potentially more challenging synthesis.
Uniqueness
1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) stands out due to its optimal balance of fluorine content, providing high stability and resistance while maintaining manageable synthesis and cost. Its unique properties make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
84029-56-1 |
|---|---|
Molecular Formula |
C23H14F34O2 |
Molecular Weight |
968.3 g/mol |
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-1-[5-(1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluorononoxy)pentoxy]nonane |
InChI |
InChI=1S/C23H14F34O2/c24-6(10(30,31)16(42,43)20(50,51)22(54,55)18(46,47)12(34,35)8(26)27)14(38,39)58-4-2-1-3-5-59-15(40,41)7(25)11(32,33)17(44,45)21(52,53)23(56,57)19(48,49)13(36,37)9(28)29/h6-9H,1-5H2 |
InChI Key |
XNSOLRHTPYHXAP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


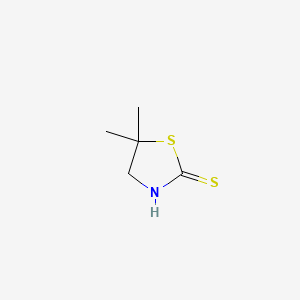
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
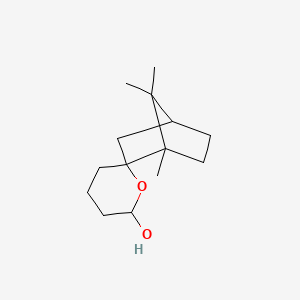
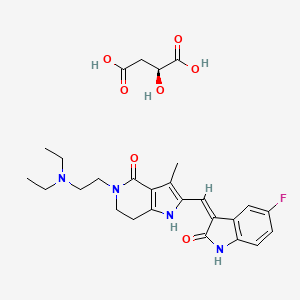

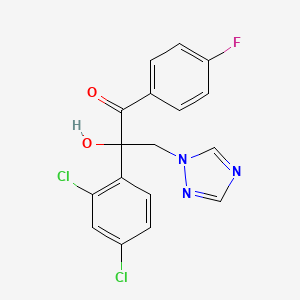
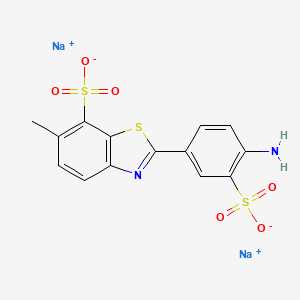
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
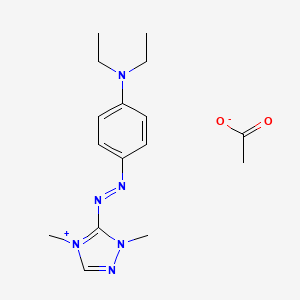
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
